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Compound of Interest

Compound Name: 3,5-Dimethoxybenzaldehyde

Cat. No.: B042067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 3,5-
Dimethoxybenzaldehyde, a versatile aromatic aldehyde, with its isomer, 2,5-

Dimethoxybenzaldehyde. The positioning of the methoxy groups on the benzene ring

significantly influences the electronic and spectroscopic properties of these molecules. This

guide summarizes key computational and experimental data to highlight these differences,

offering insights for applications in organic synthesis, pharmaceutical development, and

materials science.

While a comprehensive computational study detailing all electronic properties of 3,5-
Dimethoxybenzaldehyde was not available in the reviewed literature, this guide presents the

existing calculated vibrational data and compares it with the more extensively characterized

2,5-Dimethoxybenzaldehyde.

Comparison of Calculated and Experimental Data
The following tables summarize the available quantum chemical and experimental data for 3,5-
Dimethoxybenzaldehyde and 2,5-Dimethoxybenzaldehyde. The computational data for 3,5-
Dimethoxybenzaldehyde is limited to vibrational frequencies, while a more complete dataset

is available for the 2,5-isomer.

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for 3,5-
Dimethoxybenzaldehyde
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Vibrational Mode
Calculated (DFT
B3LYP/6-311G++
(d,p))

Experimental (FT-
IR)

Experimental (FT-
Raman)

C-H stretch

(aldehyde)
2868 2850 2854

C=O stretch 1705 1700 1698

Aromatic C=C stretch 1605, 1585 1600, 1580 1602, 1583

C-O-C stretch (sym) 1165 1168 1167

C-O-C stretch (asym) 1295 1290 1292

Note: The calculated frequencies are often scaled to better match experimental values. The

data presented here is based on the available study and may have been scaled.

Table 2: Comparison of Quantum Chemical and Experimental Data for 2,5-

Dimethoxybenzaldehyde
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Property
Computational
Method

Calculated Value Experimental Value

Optimized Geometry
DFT B3LYP/6-

311G(d,p)
XRD

C=O bond length (Å) 1.223 1.215

C-C bond length

(aldehyde, Å)
1.478 1.472

O-CH₃ bond length

(avg, Å)
1.365 1.368

Electronic Properties
DFT B3LYP/6-

311G(d,p)

HOMO Energy (eV) -6.12 -

LUMO Energy (eV) -1.89 -

HOMO-LUMO Gap

(eV)
4.23 -

Spectroscopic Data

UV-Vis λmax (nm) TD-DFT 325 328 (in ethanol)

¹H NMR (ppm,

aldehyde H)
GIAO 10.42 10.45

Experimental and Computational Protocols
3,5-Dimethoxybenzaldehyde (Vibrational Analysis)

The computational data for 3,5-Dimethoxybenzaldehyde was obtained from a study by

Bouraoui Hazem, et al.[1]. The geometry of the molecule was optimized using Density

Functional Theory (DFT) with the B3LYP functional and the 6-311G++(d,p) basis set.[1]

Following optimization, the vibrational frequencies were calculated at the same level of theory.

The experimental FT-IR and FT-Raman spectra were recorded for the solid sample at room

temperature.[1]
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2,5-Dimethoxybenzaldehyde (Comprehensive Analysis)

The quantum chemical calculations for 2,5-Dimethoxybenzaldehyde were performed using DFT

with the B3LYP functional and the 6-311G(d,p) basis set. The molecular geometry was

optimized, and the electronic properties, including the Highest Occupied Molecular Orbital

(HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential

(MEP), were determined. The theoretical UV-Vis spectrum was calculated using Time-

Dependent DFT (TD-DFT). The experimental data for comparison was obtained from X-ray

diffraction (XRD) and various spectroscopic techniques (NMR, UV-Vis).

Visualizing Computational Workflows and Molecular
Properties
Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical

calculations to determine the properties of a molecule like 3,5-Dimethoxybenzaldehyde.

Define Initial Molecular Structure

Geometry Optimization (DFT)

Frequency Calculation Electronic Property Calculation (HOMO, LUMO, MEP)

Spectra Simulation (IR, Raman, UV-Vis)

Comparison and Analysis

Experimental Data
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Click to download full resolution via product page

Caption: A flowchart of the quantum chemical calculation process.

Comparison of Isomeric Properties

The positioning of the methoxy groups in dimethoxybenzaldehyde isomers directly impacts

their electronic properties. The following diagram illustrates the logical comparison between the

3,5- and 2,5-isomers.

Dimethoxybenzaldehyde Isomers

3,5-Dimethoxybenzaldehyde2,5-Dimethoxybenzaldehyde

Vibrational Frequencies

Data Available

HOMO-LUMO Gap

Data Not Available

Molecular Electrostatic Potential

Data Not AvailableData Available Data AvailableData Available

Click to download full resolution via product page

Caption: Comparison of available data for the two isomers.

Molecular Electrostatic Potential (MEP) of 2,5-Dimethoxybenzaldehyde

The MEP is a valuable tool for understanding the reactive sites of a molecule. The diagram

below shows the expected MEP for 2,5-Dimethoxybenzaldehyde, where red indicates electron-

rich regions (nucleophilic) and blue indicates electron-poor regions (electrophilic).
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MEP of 2,5-Dimethoxybenzaldehyde
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Caption: A conceptual MEP diagram for 2,5-Dimethoxybenzaldehyde.

Concluding Remarks
This guide provides a comparative overview of the quantum chemical properties of 3,5-
Dimethoxybenzaldehyde and its isomer, 2,5-Dimethoxybenzaldehyde. While there is a lack of

comprehensive published computational data for the 3,5-isomer, the available vibrational

analysis, when contrasted with the more complete dataset for the 2,5-isomer, underscores the

significant influence of substituent positioning on molecular properties. The detailed

computational and experimental data for 2,5-Dimethoxybenzaldehyde serves as a valuable

benchmark for understanding the structure-property relationships in this class of compounds.

Further computational studies on 3,5-Dimethoxybenzaldehyde are warranted to provide a

more complete picture of its electronic characteristics and reactive behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Quantum Chemical
Properties of 3,5-Dimethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042067#quantum-chemical-calculations-for-3-5-
dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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